molecular formula C7H11ClO2 B2709033 1-Chloro-3-(oxolan-3-yl)propan-2-one CAS No. 1936097-26-5

1-Chloro-3-(oxolan-3-yl)propan-2-one

Cat. No.: B2709033
CAS No.: 1936097-26-5
M. Wt: 162.61
InChI Key: JGXFHNULQLQNDA-UHFFFAOYSA-N
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Description

1-Chloro-3-(oxolan-3-yl)propan-2-one is an α-chloro ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom at the α-position and an oxolane (tetrahydrofuran) ring at the β-position. The oxolane group introduces a saturated oxygen-containing heterocycle, which may enhance solubility in polar solvents and influence electronic properties through inductive effects.

Properties

IUPAC Name

1-chloro-3-(oxolan-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXFHNULQLQNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(oxolan-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropan-2-one with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the oxolane ring. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-(oxolan-3-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(oxolan-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-3-(oxolan-3-yl)propan-2-one with structurally related α-chloro ketones, emphasizing substituent effects on reactivity, physical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Reactivity Applications/Studies
This compound Oxolane (tetrahydrofuran) C₇H₁₁ClO₂ 162.61 (calc.) Predicted higher polarity due to oxygen heterocycle; potential for Favorskii rearrangement Not explicitly reported; inferred medicinal potential from analogs
1-Chloro-3-(naphthalen-1-yl)propan-2-one Naphthalene C₁₃H₁₁ClO 218.68 High ligand efficiency; binding affinity to ER/EGFR receptors Anticancer candidate (in silico studies)
1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one Mesityl (2,4,6-trimethylphenyl) C₁₂H₁₅ClO 210.70 Undergoes Favorskii rearrangement with amines to form amido derivatives Synthetic intermediate for pharmaceuticals
1-Chloro-3-(3-chlorophenyl)propan-2-one 3-Chlorophenyl C₉H₈Cl₂O 203.07 Density: 1.275 g/cm³; B.p.: 90–93°C (0.22–0.25 Torr) Not specified; likely a synthetic intermediate
1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one 2-Chloro-6-fluorophenyl C₉H₇Cl₂FO 221.06 Halogen-rich substituent; potential enhanced electrophilicity Molecular building block
1-Chloro-3-(thiophen-3-yl)propan-2-one Thiophene C₇H₇ClOS 174.64 Sulfur-containing heterocycle; electron-rich compared to oxolane Not specified; inferred use in organosynthesis

Key Observations:

Substituent Effects on Reactivity: Aromatic substituents (e.g., naphthalene, mesityl) enhance binding to biological targets like ER/EGFR due to π-π interactions . Electron-withdrawing groups (e.g., halogens in 3-chlorophenyl or 2-chloro-6-fluorophenyl derivatives) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or rearrangement reactions .

Synthetic Utility :

  • Compounds like 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one are pivotal in generating amido derivatives via Favorskii rearrangement, a reaction likely applicable to the oxolane variant .
  • Halogenated derivatives (e.g., 3-chlorophenyl) are prone to further functionalization, enabling diversification in drug discovery pipelines .

Biomedical Potential: The naphthalene derivative’s high ligand efficiency underscores the importance of aromatic substituents in drug design, suggesting that the oxolane variant could be optimized for solubility while retaining bioactivity .

Biological Activity

1-Chloro-3-(oxolan-3-yl)propan-2-one is a chlorinated ketone that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C5H9ClO\text{C}_5\text{H}_9\text{ClO}

This compound contains a chloro group, a ketone functional group, and an oxolane (tetrahydrofuran) ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.
  • Enzyme Inhibition : It acts as a probe in enzyme-catalyzed reactions, suggesting its role in modulating enzymatic activity.
  • Therapeutic Potential : Preliminary studies indicate that it may serve as a building block for the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles due to the presence of the chlorine atom and the ketone group. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes, altering their function.
  • Modification of Biological Pathways : By interacting with various biomolecules, it can influence metabolic pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 4 mg/mL.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli2
Pseudomonas aeruginosa4

Enzyme Interaction Studies

In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Therapeutic Applications

The compound is being explored as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for further derivatization, potentially leading to compounds with enhanced biological activity.

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